Ivermectin B1a

Malaria Vector Control Macrocyclic Lactone Pharmacology Analytical Chemistry

Choose Ivermectin B1a (CAS 70161-11-4) for unmatched batch-to-batch consistency in your critical workflows. As the ≥80% major component of ivermectin, single-component B1a eliminates the variability (B1a ratios from 89.2% to >98.8%) inherent in commercial mixtures. Essential for USP/EP system suitability, analytical method validation, and quantifying related impurities. Its high brain accumulation in P-gp-deficient models makes it a sensitive probe for blood-brain barrier transporter studies. Avoid in-class substitution pitfalls (e.g., doramectin, selamectin) that undermine cross-resistance and pharmacokinetic data.

Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
CAS No. 70161-11-4
Cat. No. B018418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a
CAS70161-11-4
SynonymsEqvalan
Ivermectin
Ivomec
Mectizan
MK 933
MK-933
MK933
Stromectol
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
InChIKeyAZSNMRSAGSSBNP-XPNPUAGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
SolubilityInsoluble

Ivermectin B1a CAS 70161-11-4: Chemical Identity and Core Pharmacological Class


Ivermectin B1a (CAS 70161-11-4), also designated as 22,23-dihydroavermectin B1a, is the major macrocyclic lactone component of the commercially available anthelmintic mixture known as ivermectin, where it constitutes ≥80% of the active pharmaceutical ingredient [1]. Chemically, it is a semi-synthetic derivative of avermectin B1, produced by the selective hydrogenation of the C-22,23 double bond [2]. This compound belongs to the avermectin class of endectocides, which are fermentation products of the soil actinomycete *Streptomyces avermitilis*, and it exerts its primary pharmacological effect by binding to and activating invertebrate-specific glutamate-gated chloride channels, leading to paralysis and death of the target parasite [3].

Ivermectin B1a: Why B1b Content and Macrocyclic Lactone Class Substitution Are Not Interchangeable


Substituting Ivermectin B1a with the more common ivermectin mixture, or with other macrocyclic lactones like doramectin or selamectin, introduces critical variability that undermines both research reproducibility and clinical efficacy. While the B1a and B1b components of ivermectin are often described as equipotent in many assays, their ratios can vary significantly between batches and manufacturers, with B1a content ranging from 89.2% to >98.8% [1]. More critically, cross-resistance patterns and pharmacokinetic behaviors differ markedly between macrocyclic lactones; for instance, ivermectin shows higher resistance ratios against certain nematodes compared to milbemycins, and its blood-brain barrier penetration is far greater than that of selamectin in MDR1-deficient models [2][3]. These compound-specific differences in potency, efflux transporter affinity, and tissue distribution mean that a simple in-class substitution cannot guarantee equivalent experimental or therapeutic outcomes, necessitating the use of well-characterized, single-component Ivermectin B1a for precise applications.

Quantitative Evidence Guide for Ivermectin B1a: Head-to-Head Differentiation Data


Ivermectin B1a vs. B1b: Anopheles Mosquito Lethality and Batch Ratio Variability

A direct comparative study assessed the mosquito-lethal effects of isolated ivermectin B1a and ivermectin B1b against *Anopheles dirus* and *An. minimus*. No statistically significant difference was found in the lethal concentrations (LC50 and LC90) between the two components or the racemic mixture [1]. The study also quantified the relative ratios of these components from two commercial sources: racemic ivermectin powder contained 98.84% B1a and 1.16% B1b, while a human oral tablet formulation contained 98.55% B1a and 1.45% B1b [1]. This confirms that while the components have equivalent activity in this assay, the exact B1a content is not fixed and can vary by manufacturer and batch, highlighting the need for a defined, single-component standard for precise analytical and biological work.

Malaria Vector Control Macrocyclic Lactone Pharmacology Analytical Chemistry

Ivermectin B1a vs. Doramectin: Comparative Pharmacokinetics and Mange Control Efficacy in Cattle

In a head-to-head cattle study, doramectin (DRM) demonstrated significantly superior pharmacokinetic and clinical outcomes compared to ivermectin (IVM). Following a single subcutaneous dose of 0.2 mg/kg, the area under the plasma concentration-time curve (AUC) for DRM was 511 ± 16 ng·day/mL, which was 1.41-fold higher than the 361 ± 17 ng·day/mL observed for IVM (P < 0.001) [1]. This greater systemic exposure translated to a marked difference in clinical efficacy against *Psoroptes ovis* mange: DRM treatment resulted in 80% of animals being clinically cured, whereas IVM treatment cured only 10% (P < 0.05) [2]. The data underscore that despite being in the same avermectin class, these compounds are not interchangeable due to significant differences in their in vivo kinetic behavior and resultant efficacy.

Veterinary Parasitology Pharmacokinetics Anthelmintic Resistance

Ivermectin B1a vs. Selamectin: Differential Brain Penetration and Target Site Accumulation

Comparative studies reveal that ivermectin and selamectin have profoundly different disposition profiles in both mammals and target parasites. In P-glycoprotein-deficient mice, brain accumulation of selamectin was 5-10 times lower than that of ivermectin, which accumulated 36-60 times more than in wild-type mice, explaining selamectin's superior safety profile in MDR1-mutant dogs [1]. Conversely, in the target ectoparasite (cat flea), the situation is reversed: the concentration of selamectin in the flea's ganglia was significantly higher than that of ivermectin at all doses tested, which correlates with selamectin's higher potency against fleas [2]. This evidence demonstrates that even closely related macrocyclic lactones exhibit vastly different tissue distribution kinetics, which are critical determinants of both safety and efficacy.

Ectoparasiticide Blood-Brain Barrier Drug Disposition

Ivermectin B1a vs. Abamectin B1a: Key Structural Distinction and Toxicological Equivalence

Ivermectin is a semi-synthetic derivative of abamectin, with the only structural difference being the saturation of the C-22,23 double bond in ivermectin versus a double bond in abamectin [1]. Despite this single chemical modification, studies have clearly demonstrated that the biological and toxicological properties of the individual B1a components of both compounds are very similar and can be considered equivalent for practical purposes [1]. Both abamectin and ivermectin are defined as containing a minimum of 80% B1a and a maximum of 20% B1b [1]. This evidence is critical for researchers needing to distinguish between these two closely related molecules for analytical or regulatory purposes, confirming that while they are structurally distinct, their core biological activities are analogous.

Chemical Synthesis Structure-Activity Relationship Toxicology

Ivermectin B1a Analytical Resolution: Advanced HPLC Method for Precise Purity Assessment

A newly developed and validated stability-indicating reversed-phase HPLC method can separate 27 ivermectin-related substances, including the 26-epimer of H2B1a (Ivermectin B1a) and the H2B1a isomer-1 peak from the H2B1b peak [1]. This method is critical because these related substances can account for approximately 2.5% of the peak area percentage in a typical ivermectin API batch [1]. The quantitation limit of this method is 0.10% of the target analytical concentration (~2 mg/mL), providing a high degree of sensitivity and accuracy for quality control [1]. Furthermore, the method's runtime is significantly shorter than the current USP and EP methods, offering a more efficient QC-friendly alternative [1].

Analytical Chemistry Quality Control Pharmacopeial Standards

Optimal Application Scenarios for Ivermectin B1a Based on Differential Evidence


Analytical Reference Standard for Ivermectin Purity and Impurity Profiling

As demonstrated by the advanced HPLC method which can resolve 27 related substances and the quantitation of B1a/B1b ratios varying between 89.2% and 98.8% in commercial sources, Ivermectin B1a is the definitive reference standard for quality control [1]. Its use is essential for establishing system suitability, validating analytical methods, and quantifying the exact B1a content and related impurities in ivermectin API batches, ensuring compliance with USP and EP monographs. This is a critical application for pharmaceutical manufacturers and regulatory testing laboratories.

In Vivo Studies Requiring Precise Dosing of the Major Active Component

In research on malaria vector control, where precise mosquito-lethal concentrations are being evaluated, the use of pure Ivermectin B1a eliminates the variable of B1b content, which can differ between tablet and powder formulations [1]. Similarly, in pharmacokinetic or efficacy studies comparing macrocyclic lactones, as seen in the head-to-head trials with doramectin and selamectin, a pure B1a standard is necessary to attribute observed effects solely to the primary active component, rather than to an ill-defined mixture. This ensures the highest level of reproducibility and accurate dose-response relationships.

Development of Long-Acting Injectable Formulations for Cattle

The comparative data showing that doramectin provides a 1.41-fold higher AUC and an 8-fold higher cure rate for cattle mange compared to traditional ivermectin formulations highlights the need for optimized ivermectin-based therapies [2][3]. Researchers developing novel long-acting injectable formulations of ivermectin require a well-characterized Ivermectin B1a to systematically study the relationship between formulation, pharmacokinetic exposure (e.g., AUC and Cmax), and clinical efficacy. This evidence base is crucial for designing products that can bridge the performance gap with competitors like doramectin.

Investigating Blood-Brain Barrier Penetration and Efflux Transporter Interactions

The stark difference in brain accumulation between ivermectin and selamectin in MDR1-deficient models positions Ivermectin B1a as a key tool for studying P-glycoprotein (P-gp) interactions and blood-brain barrier permeability [4]. Its high accumulation in the brain of P-gp knockout mice makes it a sensitive probe for in vitro and in vivo models of transporter function. This application is vital for toxicology and pharmacology studies aimed at predicting and mitigating central nervous system toxicity of macrocyclic lactones in sensitive species like certain dog breeds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.